2-Bromo-4-(difluoromethyl)-1-ethoxybenzene
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Overview
Description
2-Bromo-4-(difluoromethyl)-1-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, two fluorine atoms, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene typically involves the bromination of 4-(difluoromethyl)-1-ethoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)-1-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-1-ethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets, resulting in potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethoxy)aniline: Similar in structure but contains a trifluoromethoxy group instead of an ethoxy group.
2-Bromo-4-chloro-1-(difluoromethyl)-3-methoxybenzene: Contains a chloro and methoxy group in addition to the bromine and difluoromethyl groups.
2-Bromo-4,6-difluoroaniline: Contains two fluorine atoms and an amino group instead of an ethoxy group.
Uniqueness
2-Bromo-4-(difluoromethyl)-1-ethoxybenzene is unique due to the combination of the bromine, difluoromethyl, and ethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H9BrF2O |
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Molecular Weight |
251.07 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-ethoxybenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,9H,2H2,1H3 |
InChI Key |
NRLJCSQORYWCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)F)Br |
Origin of Product |
United States |
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